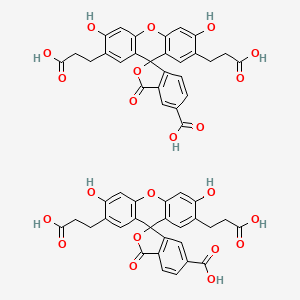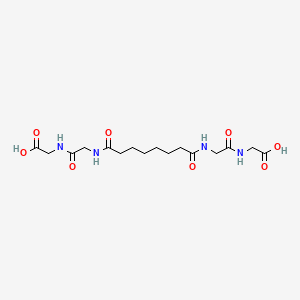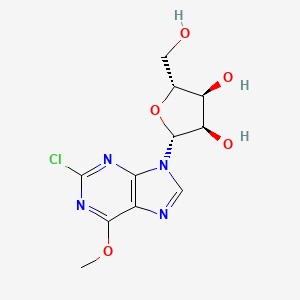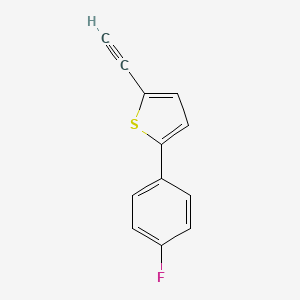
2-Ethynyl-5-(4-fluorophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Ethynyl-5-(4-fluorophenyl)thiophene” is a chemical compound with the molecular formula C12H7FS . It is a derivative of thiophene, a heterocyclic compound that contains a ring of four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The method comprises the following steps: 1) preparing 4-fluorophenylboronic acid by separately preserving heat for a 4-fluorophenylmagnesium bromide solution and a boric acid ester solution to the reaction temperature, carrying out mixing reaction, and carrying quenching and post-treatment to obtain 4-fluorophenylboronic acid; and 2) preparing 2- (4-fluorophenyl) thiophene by adding the 4-fluorophenylboronic acid, 2-bromo thiophene and a Pd catalyst into an organic solvent to dissolve to obtain a material, separately preserving the heat for the material and an inorganic alkali aqueous solution to the reaction temperature, carrying out mixing reaction, and carrying out post-treatment to obtain 2- (4-fluorophenyl) thiophene .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiophene ring attached to a 4-fluorophenyl group . The compound has a molecular weight of 178.22 .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point range of 51.0 to 55.0 degrees Celsius . The compound is soluble in methanol .
Safety and Hazards
properties
IUPAC Name |
2-ethynyl-5-(4-fluorophenyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FS/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h1,3-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLIJNXVJJQHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

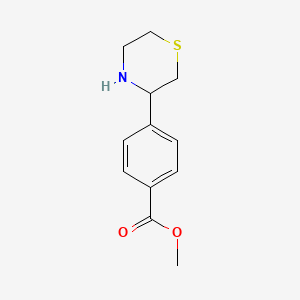

![tert-butyl (1S,2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8050650.png)
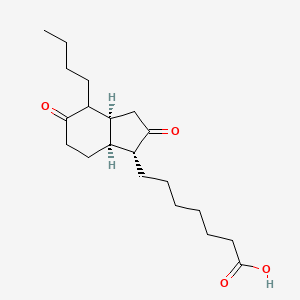
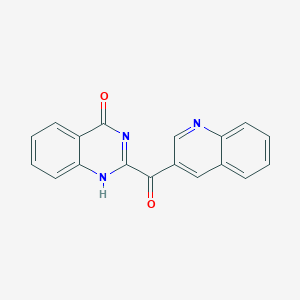
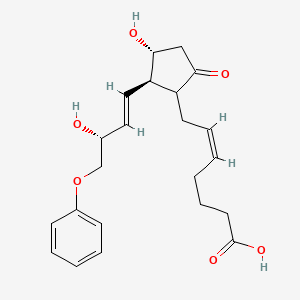
![6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8050669.png)
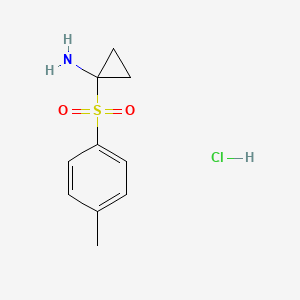
![2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8050684.png)

